molecular formula C18H24N4O2S B10961401 1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10961401
M. Wt: 360.5 g/mol
InChI Key: YIGYCQKNJPNVLM-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features both indole and pyrazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole moiety can be synthesized through the reaction of hydrazine with a 1,3-diketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazole moiety can also bind to specific proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the indole moiety, resulting in different biological activities.

    N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide: Lacks the ethyl and dimethyl groups on the pyrazole ring, affecting its chemical reactivity.

Uniqueness

1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide is unique due to the presence of both indole and pyrazole moieties, which confer a combination of biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C18H24N4O2S/c1-5-22-14(4)18(13(3)21-22)25(23,24)20-9-8-15-11-19-17-7-6-12(2)10-16(15)17/h6-7,10-11,19-20H,5,8-9H2,1-4H3

InChI Key

YIGYCQKNJPNVLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)C)C

Origin of Product

United States

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